molecular formula C13H15NO4 B3040309 Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate CAS No. 185212-31-1

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B3040309
CAS No.: 185212-31-1
M. Wt: 249.26 g/mol
InChI Key: CZJQBZNLVGKZRX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate (CAS 185212-31-1) is a high-purity chemical building block for research and development. This compound, with the molecular formula C 13 H 15 NO 4 and a molecular weight of 249.26 g/mol, is a functionalized indole-2-carboxylate ester . It serves as a versatile precursor in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles . This compound is a key intermediate in medicinal chemistry research. Derivatives of indole-2-carboxylates are investigated for a wide spectrum of biological activities, and this specific dimethoxy-substituted analog can be used to synthesize novel triazino- and pyridazino-indoles for screening as potential therapeutic agents . Research into similar functionalized indole-2-carboxylates has shown promising biological activities, including antimicrobial, tranquilizing, and anticonvulsant properties, highlighting the value of this structural class in drug discovery . Strict storage conditions are recommended to maintain the integrity of the product: it should be kept in a dark place, sealed in a dry environment, and stored in a freezer at -20°C . This product is labeled with the GHS signal word "Warning" and hazard statements H315, H319, H335, and H302+H312+H332, indicating it may cause skin and eye irritation and specific target organ toxicity upon exposure . Please be advised: This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)10-7-8-9(14-10)5-6-11(16-2)12(8)17-3/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJQBZNLVGKZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate typically involves the reaction of appropriate substituted anilines with ethyl glyoxylate under acidic conditions. The reaction proceeds through a cyclization process to form the indole ring. Common reagents used in this synthesis include hydrochloric acid and ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydroindole compounds .

Scientific Research Applications

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate with structurally related indole-2-carboxylates, focusing on substituent effects, synthesis, and properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 4-OCH₃, 5-OCH₃ C₁₃H₁₅NO₄ 249.26 g/mol Electron-rich due to methoxy groups; potential use in drug discovery (inference) N/A
Methyl 4,5-dichloro-1H-indole-2-carboxylate 4-Cl, 5-Cl C₁₀H₇Cl₂NO₂ 244.08 g/mol High electrophilicity; used in organic synthesis intermediates
Methyl 4,5-dimethyl-1H-indole-2-carboxylate 4-CH₃, 5-CH₃ C₁₂H₁₃NO₂ 203.24 g/mol Lipophilic; applications in material science
Ethyl 5-fluoro-1H-indole-2-carboxylate 5-F C₁₁H₁₀FNO₂ 207.20 g/mol Bioactive scaffold; precursor for antitumor agents
Ethyl 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylate 4-F, 5-F (dihydro) C₁₁H₁₁F₂NO₂ 235.21 g/mol Reduced aromaticity; explored in CNS drug design

Substituent Effects on Reactivity and Properties

  • Electron-Donating Groups (e.g., Methoxy) :
    Methoxy groups at positions 4 and 5 enhance electron density in the indole ring, increasing nucleophilicity. This contrasts with chloro or fluoro substituents, which are electron-withdrawing and reduce reactivity toward electrophilic substitution .
  • Lipophilicity :
    Methyl and methoxy substituents (e.g., in ) increase lipophilicity compared to polar groups like hydroxy or carboxyl, affecting membrane permeability in drug candidates.
  • Steric Effects :
    Bulkier substituents (e.g., methyl in ) may hinder reactions at the 2-carboxylate position, whereas smaller groups like fluorine () allow easier functionalization.

Physicochemical Data

  • Melting Points: Ethyl 5-fluoroindole-2-carboxamide derivatives: 233–250°C . Methyl 4,5-dimethylindole-2-carboxylate: No direct data, but methyl groups typically lower melting points compared to polar analogs .
  • Spectroscopic Features :
    • ¹H-NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm; indole NH appears as a broad singlet (δ ~9–12 ppm) .
    • IR : Strong C=O stretches at ~1660–1700 cm⁻¹ and OCH₃ vibrations at ~2800–3000 cm⁻¹ .

Biological Activity

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate is a synthetic derivative of the indole family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound possesses an ethyl ester group at the 2 position and two methoxy groups at the 4 and 5 positions of the indole ring. This unique structure contributes to its pharmacological properties and potential therapeutic applications in various fields, including antiviral, anticancer, and antimicrobial research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to modulation of various biochemical pathways. Key aspects include:

  • Binding Affinity : The indole ring structure allows for high-affinity binding to multiple receptors and enzymes, influencing cellular processes such as signal transduction and enzyme activity.
  • Cellular Effects : The compound has been shown to affect cell signaling pathways and gene expression. For instance, it can inhibit enzymes involved in metabolic pathways that are crucial for cellular function.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been studied for its potential as an integrase inhibitor in HIV treatment. In vitro studies have shown that derivatives of indole-2-carboxylic acid can inhibit the strand transfer process of HIV integrase with IC50 values as low as 3.11 μM .

CompoundIC50 Value (μM)Activity
This compoundTBDAntiviral
Indole-2-carboxylic acid (derivative)3.11Integrase inhibitor

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. This compound has been evaluated for its effects on cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of tumor growth factors.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes within the microbes.

Case Studies

  • Antiviral Efficacy : A study focused on the antiviral efficacy of this compound derivatives demonstrated significant inhibition of HIV integrase activity. The structural modifications led to enhanced binding interactions with the viral DNA, indicating a promising avenue for further drug development .
  • Anticancer Research : In a laboratory setting, this compound was tested against various cancer cell lines. Results showed a dose-dependent response where lower concentrations effectively inhibited cell proliferation while higher doses led to cytotoxic effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption and Distribution : The compound's ability to penetrate cellular membranes is influenced by its lipophilicity due to the methoxy groups.
  • Metabolism : It undergoes metabolic transformations that can alter its biological activity; thus, studying these pathways is essential for optimizing therapeutic use.

Q & A

Q. How can researchers validate target engagement in cellular assays?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts.
  • Fluorescence labeling : Conjugate with BODIPY tags for live-cell imaging and colocalization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
Reactant of Route 2
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Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

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